molecular formula C20H20BrN3O2 B2602875 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1448046-55-6

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2602875
CAS No.: 1448046-55-6
M. Wt: 414.303
InChI Key: BSSHSZIQBZNKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, a piperidine ring, and an indole group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

    Coupling with piperidine: The 3-bromopyridine is then reacted with piperidine under basic conditions to form the 3-bromopyridin-2-yl)piperidine intermediate.

    Introduction of the indole group: The final step involves the coupling of the (3-bromopyridin-2-yl)piperidine intermediate with an indole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety may facilitate binding to certain proteins, while the indole group can interact with aromatic residues in the target site. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-chloropyridin-3-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(4-(3-fluoropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(4-(3-methylpyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Uniqueness

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the bromopyridine moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromopyridine, piperidine, and indole groups in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSHSZIQBZNKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.